2-Methoxy-5-(trifluoromethyl)cinnamic acid
Overview
Scientific Research Applications
Anticancer Potential
2-Methoxy-5-(trifluoromethyl)cinnamic acid derivatives have gained attention in scientific research for their potential as anticancer agents. These compounds, including cinnamic acid and its phenolic analogues, have been explored for their antitumor efficacy due to their chemical properties that offer multiple reactive sites for modification. Studies have shown that these derivatives possess significant anticancer potentials, which remained underutilized until recent decades. The review by De, Baltas, and Bedos-Belval (2011) provides a comprehensive literature compilation on the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research, highlighting the rich medicinal tradition and potential of cinnamic acid derivatives as traditional and synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Antioxidant and Anti-inflammatory Properties
Ferulic acid, a derivative of cinnamic acid, demonstrates a wide variety of biological activities such as antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. Its strong antioxidant activity can neutralize free radicals, slow down the aging process of the skin, accelerate skin regeneration, heal skin wounds, and preserve the health and beauty of the skin. The review by Drăgan et al. (2018) summarizes the roles of ferulic acid in ensuring cell wall rigidity and its formation of other important organic compounds for plants, alongside its significant health-promoting properties (Drăgan et al., 2018).
Synergistic Effects with Other Compounds
Cinnamon and its major constituents, including cinnamic acid, have been explored for their anti-cancer and chemoprevention potency. These constituents exhibit anti-cancer activities through various mechanisms such as anti-proliferation, induction of cell death, anti-angiogenesis, and anti-metastasis, both in vitro and in vivo. Moreover, cinnamon shows synergistic anti-cancer effects with well-known anti-cancer drugs, supporting its potential use as a co-chemotherapeutic agent. The review by Larasati and Meiyanto (2018) provides an overview of the potential medicinal uses of cinnamon and its constituents in overcoming various diseases (Larasati & Meiyanto, 2018).
Safety and Hazards
- MSDS : Available here.
Mechanism of Action
Target of Action
Cinnamic acid, a related compound, is known to be a central intermediate in the biosynthesis of various natural products .
Mode of Action
Cinnamic acid derivatives have been reported to exhibit significant anti-tb activity when an electron-withdrawing group is present on the para position of the phenyl ring .
Biochemical Pathways
Cinnamic acid is known to be involved in the biosynthesis of lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-5-(trifluoromethyl)cinnamic acid. For instance, it is recommended to store the compound in a well-ventilated place and keep the container tightly closed . It is also advised to avoid dust formation and to handle the compound only in a well-ventilated area or outdoors .
Properties
IUPAC Name |
(E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-9-4-3-8(11(12,13)14)6-7(9)2-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXJHQWJVWEASH-GORDUTHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.